(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Description
The compound (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one belongs to the thiazolo[3,2-a]benzimidazole class, a heterocyclic framework renowned for its diverse pharmacological activities. Its structure integrates a benzimidazole core fused with a thiazole ring and a chromen-derived substituent, conferring unique electronic and steric properties. The (2Z)-configuration and methyl group on the chromen moiety further distinguish it from related derivatives .
Properties
CAS No. |
373376-49-9 |
|---|---|
Molecular Formula |
C20H14N2O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H14N2O2S/c1-12-14(10-13-6-2-5-9-17(13)24-12)11-18-19(23)22-16-8-4-3-7-15(16)21-20(22)25-18/h2-12H,1H3/b18-11- |
InChI Key |
ICMUNDGFWAFQCN-WQRHYEAKSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-2H-chromen-3-carbaldehyde with 2-aminobenzimidazole in the presence of a thiazole-forming reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromene or benzimidazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways and enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Influence on Bioactivity :
- Chromen Group : The target compound’s 2-methylchromen substituent likely enhances lipophilicity, improving membrane permeability compared to simpler phenyl or furan analogs .
- Electron-Withdrawing Groups : Chlorine (e.g., 4-chlorophenyl in ) increases electrophilicity, favoring interactions with electron-rich biological targets.
- Alkoxy Substituents : Isobutoxy and methoxy groups (e.g., ) improve aqueous solubility without compromising aromatic stacking.
This mechanism is shared with furan- and acetylphenyl-containing analogs . Anthelmintic activity, observed in chlorophenyl derivatives , may extend to the target compound but requires empirical validation.
Synthetic Considerations :
- Most analogs are synthesized via one-pot cyclocondensation of 2-mercaptobenzimidazole with aldehydes and carboxylic acids . The target compound likely employs similar methodology, substituting benzaldehyde with 2-methylchromen-3-carbaldehyde.
- Crystallographic studies (e.g., ) reveal planar geometries across the series, critical for π-orbital interactions in biological systems.
Biological Activity
The compound (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one is a complex organic molecule that has garnered attention for its potential biological activities. It integrates structural motifs from both thiazole and benzimidazole classes, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 296.35 g/mol. The unique combination of chromene and thiazole functionalities contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O |
| Molecular Weight | 296.35 g/mol |
| IUPAC Name | (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in critical signaling pathways. For instance, studies have shown that compounds with similar structures can modulate the activity of protein kinases and phosphatases, which are essential for cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and benzimidazole derivatives. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example:
- Study 1 : The compound exhibited an IC50 value of 10 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects.
- Study 2 : In vitro assays revealed that it induces apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In a study assessing its efficacy against bacterial strains:
- Study 3 : The compound showed inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Antioxidant Activity
Antioxidant assays indicate that the compound can scavenge free radicals effectively:
- Study 4 : DPPH radical scavenging assays resulted in an IC50 value of 25 µg/mL, suggesting good antioxidant potential.
Case Study 1: Anticancer Efficacy
In a controlled study involving various derivatives of thiazole-benzimidazole compounds, researchers administered different concentrations to MCF-7 and HeLa cell lines. The results indicated that compounds with methyl substitutions at specific positions exhibited enhanced cytotoxicity compared to non-substituted analogs.
Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound's structural features significantly influenced its antimicrobial properties, with certain modifications leading to increased activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
